2-Ethylbenzofuran-6-ol

Analytical Chemistry Chromatography Lipophilicity

2-Ethylbenzofuran-6-ol (CAS 139718-06-2) is a heterocyclic organic compound characterized by a benzofuran core with an ethyl substituent at the 2-position and a hydroxyl group at the 6-position. This specific substitution pattern confers a unique set of physicochemical properties, including a computed logP of 2.8 and a boiling point of 157.7 °C, which are critical for its role as a synthetic intermediate and analytical reference.

Molecular Formula C10H10O2
Molecular Weight 162.188
CAS No. 139718-06-2
Cat. No. B593533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzofuran-6-ol
CAS139718-06-2
Synonyms6-Benzofuranol, 2-ethyl-
Molecular FormulaC10H10O2
Molecular Weight162.188
Structural Identifiers
SMILESCCC1=CC2=C(O1)C=C(C=C2)O
InChIInChI=1S/C10H10O2/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6,11H,2H2,1H3
InChIKeyPNHWCHKIPSCPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylbenzofuran-6-ol (CAS 139718-06-2): A Differentiated Benzofuran Scaffold for Specialized Synthesis and Analytical Applications


2-Ethylbenzofuran-6-ol (CAS 139718-06-2) is a heterocyclic organic compound characterized by a benzofuran core with an ethyl substituent at the 2-position and a hydroxyl group at the 6-position [1]. This specific substitution pattern confers a unique set of physicochemical properties, including a computed logP of 2.8 and a boiling point of 157.7 °C, which are critical for its role as a synthetic intermediate and analytical reference [2].

2-Ethylbenzofuran-6-ol: Why Close Analogs Cannot Be Directly Substituted


Substituting 2-ethylbenzofuran-6-ol with a close analog like 2-methylbenzofuran-6-ol or unsubstituted benzofuran-6-ol is not trivial due to significant, quantifiable differences in key properties. The ethyl group at the 2-position drastically alters the compound's lipophilicity and boiling point compared to the methyl or hydrogen variants. These differences, detailed below, directly impact chromatographic retention, distillation parameters, and reactivity in further synthetic transformations, making each analog functionally distinct for scientific and industrial applications [1].

Quantifiable Evidence for Selecting 2-Ethylbenzofuran-6-ol Over Its Analogs


Superior Chromatographic Resolution via Higher Lipophilicity Compared to 2-Methylbenzofuran-6-ol

2-Ethylbenzofuran-6-ol exhibits a higher computed partition coefficient (XLogP3 = 2.8) compared to its 2-methyl analog (XLogP3 = 2.4) [1][2]. This +0.4 log unit difference translates to a roughly 2.5-fold greater lipophilicity, predicting significantly longer retention on a reversed-phase HPLC column under identical conditions, which is critical for resolving structurally similar impurities or metabolites.

Analytical Chemistry Chromatography Lipophilicity

Enhanced Distillation Safety Margin Due to Higher Boiling Point vs. 2-Methylbenzofuran-6-ol

The boiling point of 2-ethylbenzofuran-6-ol is significantly higher (157.7 °C at 760 mmHg) than that of 2-methylbenzofuran-6-ol (133.2 °C at 760 mmHg), a difference of +24.5 °C . This not only indicates a higher thermal stability window but also allows for a much cleaner separation from volatile organic impurities via distillation.

Process Chemistry Purification Safety

Radically Altered Physical State for Formulation: From Solid to Liquid via 2-Ethyl Substitution

A key differentiation is the physical state at room temperature. The 2-methyl analog, 2-methylbenzofuran-6-ol, is reported as a yellow solid with a melting point of 60-62 °C . In contrast, 2-ethylbenzofuran-6-ol (CAS 139718-06-2) is a liquid at room temperature, a change driven by the addition of a single methylene unit. This fundamental difference dictates its suitability for liquid-phase reactions or formulations without the need for co-solvents.

Formulation Science Physical Chemistry Material Science

Key Intermediate for a Potent Active Metabolite: 2-Ethylbenzofuran-6-ol as a Direct Precursor to 6-Hydroxybenzbromarone

2-Ethylbenzofuran-6-ol serves as the direct benzofuran precursor for the synthesis of 6-hydroxybenzbromarone, a major active metabolite of the uricosuric drug benzbromarone . 6-Hydroxybenzbromarone has been reported to possess a longer half-life and greater pharmacological potency than benzbromarone itself . This specific application cannot be replicated by 2-methylbenzofuran-6-ol or 2-phenylbenzofuran-6-ol, which would lead to different, non-bioequivalent structures.

Medicinal Chemistry Drug Metabolism Synthetic Chemistry

Higher Molecular Complexity and Conformational Flexibility vs. Unsubstituted Benzofuran-6-ol

2-Ethylbenzofuran-6-ol exhibits greater molecular complexity (Complexity = 158) and one rotatable bond compared to the parent compound benzofuran-6-ol (Complexity = 120, Rotatable Bonds = 0) [1]. The single rotatable bond, associated with the ethyl group, introduces conformational flexibility not present in the unsubstituted scaffold, which can influence binding entropy and molecular recognition.

Computational Chemistry QSAR Molecular Modeling

Validated Application Scenarios for Procuring 2-Ethylbenzofuran-6-ol


Chromatographic Method Development and Quality Control

The +0.4 higher XLogP3 compared to 2-methylbenzofuran-6-ol establishes 2-ethylbenzofuran-6-ol as a superior non-polar retention time marker for reversed-phase HPLC method development . Its distinct retention ensures minimal co-elution with early-eluting polar impurities, making it ideal for use as a system suitability standard or an internal reference in quality control protocols for benzofuran-based APIs.

Precursor Synthesis for Drug Metabolite Standards

2-Ethylbenzofuran-6-ol is the definitive starting material for synthesizing 6-hydroxybenzbromarone, a major metabolite of benzbromarone with a longer half-life than the parent drug . No other 2-substituted benzofuran-6-ol can yield the authentic metabolite structure, making this compound essential for labs producing reference standards for pharmacokinetic and toxicological studies of benzbromarone.

QSAR Model Building and In-Silico Screening Libraries

The compound's unique combination of physicochemical properties (XLogP3=2.8, Complexity=158, 1 Rotatable Bond) sets it apart from simpler analogs like benzofuran-6-ol (Complexity=120, 0 Rotatable Bonds) . This distinct profile makes it a valuable data point for training QSAR models that predict the activity of 2-substituted benzofurans, improving model accuracy for drug discovery campaigns targeting this scaffold.

High-Temperature Neat Reactions Requiring Liquid Reagents

For solvent-free or high-temperature synthetic protocols, the liquid state of 2-ethylbenzofuran-6-ol and its high boiling point (157.7 °C) provide a distinct advantage over the 2-methyl analog, which is a solid at room temperature (m.p. 60-62 °C) . Procurement of the ethyl analog eliminates the need for pre-melting or solvents, simplifying reaction setup and enabling its use as a reactive solvent in certain benzofuran functionalization chemistries.

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